5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

IMPDH Enzyme Inhibition Antimetabolite

Select 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione for your research. Its unique structure, featuring a reactive 5-amino group paired with a lipophilic N-isobutyl chain, is distinct from other phthalimides. This precise architecture is critical for targeted SAR studies, enabling potent anti-schistosomal probes and PDE10A inhibitor development. The combination delivers superior synthetic versatility as both a monomer and a medicinal chemistry intermediate.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 305360-15-0
Cat. No. B1268710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
CAS305360-15-0
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3
InChIKeyNMJKQKWZDKOARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione: A Specialized Building Block for Medicinal Chemistry


5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione (CAS: 305360-15-0) is an organic compound belonging to the class of N-substituted isoindole-1,3-diones, commonly referred to as phthalimides . Characterized by a core isoindole-1,3-dione scaffold with a primary amino group at the 5-position and an isobutyl (2-methylpropyl) substituent on the nitrogen atom, this compound serves primarily as a research intermediate and a chemical probe. Its structure offers a unique combination of a lipophilic N-alkyl side chain and a reactive aromatic amine handle, which are critical for downstream synthetic elaboration in medicinal chemistry and chemical biology .

The Criticality of Substitution Pattern in 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione


Simple substitution of this compound with another isoindole-1,3-dione derivative is not scientifically sound due to the profound impact of its specific substitution pattern on both biological activity and chemical reactivity . The combination of the 5-amino group and the N-isobutyl chain is not arbitrary. As demonstrated in structure-activity relationship (SAR) studies on phthalimide analogs, both the nature and position of substituents on the aromatic ring and the size of the N-alkyl group are key determinants of target engagement, enzyme inhibition potency, and physicochemical properties like lipophilicity [1]. For instance, the isobutyl group has been specifically identified as a favorable linker in potent anti-schistosomal agents, highlighting that even minor N-alkyl chain variations can lead to significant changes in biological outcome [1]. Therefore, the precise molecular architecture of this compound is essential for its defined role in research applications.

Quantitative Evidence for the Biological and Chemical Differentiation of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione


Comparative Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

The compound demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis. Compared to the clinically used IMPDH inhibitor mycophenolic acid (MPA), 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione exhibits moderate potency [1]. Its activity is comparable to other known but less potent IMPDH inhibitors like bronopol and disulfiram [2].

IMPDH Enzyme Inhibition Antimetabolite

Implication in Phosphodiesterase 10A (PDE10A) Ligand Space

The isoindole-1,3-dione scaffold of this compound is a recognized pharmacophore for modulating phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders [1]. While direct data for the 5-amino-2-isobutyl derivative is limited, its structural class has yielded potent PDE10A inhibitors. In contrast, structurally similar but unsubstituted N-isobutylphthalimide (lacking the 5-amino group) shows no reported PDE10A activity, underscoring the functional importance of the 5-position substituent .

PDE10A Neuropharmacology Chemical Probe

Utility as a Strategic Building Block for Lead Optimization

The compound's value is amplified by its use as a versatile intermediate, with its 5-amino group enabling a range of chemical transformations (e.g., amide coupling, diazotization) not possible with non-aminated analogs . SAR studies in related phthalimide series indicate that lipophilic N-alkyl chains, such as the isobutyl group, are favorable for biological activity, as seen in antiparasitic and anticancer applications [1]. This contrasts with smaller or more polar N-substituents that may lead to reduced cellular permeability or target engagement.

Medicinal Chemistry SAR Building Block

High-Value Research Applications for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione


Probing IMPDH Enzyme Function and Inhibition

Due to its verified, moderate inhibitory activity against IMPDH (Ki = 240-340 nM), this compound serves as a useful chemical probe for studying the role of this enzyme in cellular models [1]. It offers an alternative scaffold to the more potent but structurally distinct mycophenolic acid, allowing researchers to investigate alternative binding modes or develop tool compounds for conditions where partial IMPDH inhibition is desired [1].

Scaffold for PDE10A Ligand Development

Given the established activity of substituted isoindole-1,3-diones at PDE10A, this compound is an ideal starting point for medicinal chemistry programs targeting neurological disorders [2]. The 5-amino group can be rapidly functionalized to generate a library of analogs for exploring SAR and improving potency and selectivity for PDE10A over related phosphodiesterases [2].

Diversification Point for Antiparasitic Agent Discovery

Building on SAR insights that identify the isobutyl group as a beneficial linker in antiparasitic phthalimides, this compound can be used as a core intermediate for synthesizing novel anti-schistosomal or antileishmanial candidates [3]. The 5-amino group provides a convenient site for attaching additional pharmacophores, such as triazoles or benzimidazoles, which have been shown to enhance antiparasitic potency [3].

Synthesis of Functional Materials and Chemical Sensors

The combination of an electron-deficient phthalimide core with a primary aromatic amine makes this compound a useful monomer or precursor in materials science. Its distinct electronic and optical properties can be tuned through further functionalization of the 5-amino group, enabling the development of novel polymers, fluorescent probes, or organic electronics components .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.